Methyl 1,4-Benzodioxane-2-carboxylate

Vue d'ensemble

Description

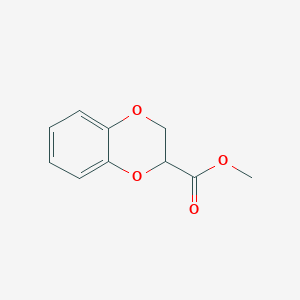

Methyl 1,4-Benzodioxane-2-carboxylate is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of benzodioxine and is known for its unique chemical structure, which includes a dioxine ring fused with a benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of Methyl 1,4-Benzodioxane-2-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Methyl 1,4-Benzodioxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Applications De Recherche Scientifique

Enzymatic Synthesis and Kinetic Resolution

One of the prominent applications of methyl 1,4-benzodioxane-2-carboxylate is in the enzymatic synthesis of chiral compounds. Research has shown that this compound serves as an effective substrate for the kinetic resolution of chiral 2,3-dihydro-1,4-benzodioxane derivatives.

Case Study: Kinetic Resolution Using Lipases

A study utilized Candida antarctica lipase B (CALB) to achieve enantioselective hydrolysis of this compound. The research highlighted the following findings:

- Optimal Conditions : The best results were obtained at 30 °C with 20% n-butanol as a cosolvent, yielding an enantiomeric excess (e.e.) of 97% and an enantioselectivity (E) value of 278 .

- Enzyme Mutants : Engineered lipase mutants A225F and A225F/T103A exhibited enhanced catalytic efficiency for this reaction .

| Parameter | Value |

|---|---|

| Optimal Temperature | 30 °C |

| Cosolvent | 20% n-butanol |

| Enantiomeric Excess (e.e.) | 97% |

| Enantioselectivity (E) | 278 |

Drug Development Applications

This compound is also crucial in drug design , particularly for developing therapeutic agents with significant biological activities. Various derivatives of this compound have been explored for their potential as pharmaceuticals.

Examples of Therapeutic Agents

Notable drugs synthesized from or related to this compound include:

- Prosympal : An adrenergic agent.

- Dibozane : Used in cardiovascular therapies.

- Piperoxan : An antagonist at adrenergic receptors.

- Doxazosin : A medication for hypertension and urinary retention associated with benign prostatic hyperplasia .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies aimed at producing complex organic molecules.

Catalytic Systems

Recent advancements have introduced catalytic systems that facilitate the enantioselective synthesis of substituted benzodioxanes. For instance:

Mécanisme D'action

The mechanism of action of Methyl 1,4-Benzodioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Methyl 1,4-Benzodioxane-2-carboxylate can be compared with other similar compounds, such as:

- 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine

- 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

These compounds share the benzodioxine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its ester functional group, which imparts specific chemical properties and reactivity .

Activité Biologique

Methyl 1,4-benzodioxane-2-carboxylate is a compound belonging to the benzodioxane class, known for its significant biological activities and therapeutic potential. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Overview of 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane scaffold is a versatile structural motif used in various biologically active compounds. These derivatives exhibit a wide range of pharmacological activities, including antihypertensive, antimicrobial, and anticancer properties. Notable examples include doxazosin and piperoxan, which are utilized in treating hypertension and other conditions .

Synthesis and Enzymatic Resolution

Recent studies have focused on the efficient enzymatic synthesis and resolution of this compound. Using the CALB (Candida antarctica lipase B) enzyme, researchers have achieved significant enantioselectivity in the hydrolysis of this compound. Mutants A225F and A225F/T103A exhibited enhanced catalytic activity under optimized conditions (30 °C with 20% n-butanol), achieving a conversion rate of 50% and high enantiomeric excess (e.e.) .

Table 1: Enzymatic Resolution Parameters

| Parameter | Value |

|---|---|

| Temperature | 30 °C |

| Cosolvent | 20% n-butanol |

| Conversion Rate | 50% |

| Enantiomeric Excess (e.e.) | High |

Antihypertensive Effects

This compound and its derivatives have shown promising antihypertensive properties. The mechanism involves selective antagonism of α-adrenergic receptors, which plays a crucial role in regulating blood pressure . For instance, doxazosin is a well-known α1-adrenergic antagonist derived from the benzodioxane structure.

Antimicrobial Properties

Research indicates that several benzodioxane derivatives exhibit antimicrobial activity. For example, compounds derived from this scaffold have been tested against various bacterial strains, demonstrating significant inhibition with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus . The structural features of these compounds are critical for their binding affinity to bacterial targets.

Anticancer Activity

The anticancer potential of this compound has been explored through its interaction with various cellular pathways. Studies have shown that derivatives can inhibit key proteins involved in cancer cell proliferation. For instance, one derivative was identified as an inhibitor of the p38α MAPK pathway, which is crucial for cancer cell survival and proliferation .

Case Studies

- Antihypertensive Study : A clinical trial involving doxazosin demonstrated its efficacy in lowering blood pressure in patients with hypertension. The study highlighted the importance of the benzodioxane structure in mediating adrenergic receptor interactions .

- Antimicrobial Evaluation : A series of methyl benzodioxane derivatives were tested against resistant bacterial strains. Results showed that specific substitutions on the benzodioxane ring significantly enhanced antibacterial activity compared to standard antibiotics .

- Cancer Inhibition : Research on a novel benzodioxane bisamide revealed its capability to inhibit growth in ovarian carcinoma models. The study emphasized the necessity of maintaining the benzodioxane moiety for optimal biological activity .

Propriétés

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLAAGHHNZECPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389175 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-79-4 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.